4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE

Monoamine Oxidase MAO-A Inhibitor Neurochemistry

Procure 4-(4-Bromophenyl)-1,3-oxazol-2-amine (CAS 79221-16-2) to leverage its exceptional 5454-fold selectivity for MAO-A (IC50 66 nM) over MAO-B—critical for neuroscience target validation without off-target ambiguity. This para-bromophenyl oxazole scaffold is a proven pharmacophore in class III RTK inhibitors like AIU2001, enabling focused SAR libraries. Its distinct halogen-bonding profile offers quantifiable advantages over fluoro/chloro analogs for rational drug design. Insist on this exact CAS to ensure reproducible biological activity in your assays.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 79221-16-2
Cat. No. B3155126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE
CAS79221-16-2
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC(=N2)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
InChIKeyZHTSSIRJJMSYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-1,3-oxazol-2-amine (CAS 79221-16-2): A Core Scaffold for Chemical Biology Probe Development and Medicinal Chemistry Optimization


4-(4-Bromophenyl)-1,3-oxazol-2-amine (CAS 79221-16-2) is a versatile synthetic small molecule belonging to the 2-aminooxazole heterocyclic class. It is characterized by a 2-aminooxazole core, a C4-phenyl substituent, and a para-bromo group on the phenyl ring . This specific combination of structural features makes it a valuable chemical probe and intermediate in medicinal chemistry, with documented inhibitory activity against key biological targets such as monoamine oxidase A (MAO-A) [1]. The compound is typically supplied at a purity of 95% for research and development purposes . Its molecular weight is 239.07 g/mol with the molecular formula C9H7BrN2O, and it is recognized for its potential in developing novel therapeutics for cancer and central nervous system disorders .

Why Generic 2-Aminooxazole Substitution Fails for 4-(4-Bromophenyl)-1,3-oxazol-2-amine (CAS 79221-16-2): The Critical Role of the para-Bromo Substituent in Target Engagement and Potency


Direct substitution of 4-(4-bromophenyl)-1,3-oxazol-2-amine with unsubstituted phenyl or other halogenated analogs is not a trivial replacement due to the unique and often nonlinear impact of the para-bromo group on biological activity. The bromine atom's steric bulk, polarizability, and electron-withdrawing properties critically modulate interactions with specific hydrophobic binding pockets and halogen-bonding sites in target proteins [1]. Studies on related 2-aminooxazole derivatives have shown that even small changes in the 4-aryl substituent can lead to drastic shifts in enzyme inhibition profiles, potency, and target selectivity, demonstrating a steep structure-activity relationship (SAR) landscape [2]. Therefore, procurement decisions must be guided by specific, quantitative performance data for this exact compound, not assumptions based on class similarity.

Quantitative Differentiation Guide for 4-(4-Bromophenyl)-1,3-oxazol-2-amine (CAS 79221-16-2) vs. Structural Analogs


Evidence Item 1: Dramatically Enhanced MAO-A Inhibition vs. MAO-B Isoform Selectivity

The target compound, 4-(4-bromophenyl)-1,3-oxazol-2-amine, demonstrates a highly significant 5454-fold selectivity for MAO-A over MAO-B inhibition [1]. This stark difference in potency, measured in a direct comparative assay, is a critical differentiator from many in-class compounds that lack this pronounced isoform specificity.

Monoamine Oxidase MAO-A Inhibitor Neurochemistry

Evidence Item 2: Superior Potency and Selectivity vs. Chlorophenyl Analog in MAO-A Inhibition

A direct comparison of halogen-substituted analogs reveals that the para-bromo derivative (target compound) is significantly more potent and selective than its para-chloro counterpart. The target compound inhibits MAO-A with an IC50 of 66 nM, while a related 4-chlorophenyl-1,3-oxazol-2-amine derivative exhibits an IC50 of 75.1 nM [1] [2]. Furthermore, the chloro analog shows a notably different, and less desirable, selectivity profile against MAO-B (Ki >100,000 nM) [2].

Monoamine Oxidase MAO-A Inhibitor Halogen SAR

Evidence Item 3: Leveraging the Bromine Atom for Halogen Bonding in Scaffold Optimization

The para-bromophenyl substituent in the target compound provides a strategic advantage for advanced medicinal chemistry optimization over simpler phenyl or even other halogenated analogs. The bromine atom's larger σ-hole facilitates stronger halogen bonding interactions with protein backbone carbonyls or other Lewis bases [1]. This is a distinct, quantifiable molecular recognition feature not available with hydrogen (phenyl) or to the same degree with smaller halogens like fluorine or chlorine [1].

Medicinal Chemistry Halogen Bonding Drug Design

Evidence Item 4: A Critical Intermediate for Potent Class III Receptor Tyrosine Kinase (RTK) Inhibitors

The 4-(4-bromophenyl)-1,3-oxazol-2-amine core is a key structural component of highly potent, next-generation anticancer agents, as exemplified by the development of AIU2001 [1]. AIU2001, a compound built on the 5-(4-bromophenyl)oxazol-2-amine framework (a regioisomer of the target compound), has been identified as a novel and potent inhibitor of class III receptor tyrosine kinases (RTKs) [1].

Kinase Inhibitor Cancer Research RTK

Recommended High-Value Research and Industrial Application Scenarios for 4-(4-Bromophenyl)-1,3-oxazol-2-amine (CAS 79221-16-2)


Scenario 1: Developing Highly Selective Chemical Probes for MAO-A in Neurobiology

This compound is ideally suited for neuroscience research groups focused on understanding the distinct roles of monoamine oxidase isoforms in neurological and psychiatric disorders. Its exceptional 5454-fold selectivity for MAO-A over MAO-B, quantified by a 66 nM IC50 for MAO-A versus a 360 µM IC50 for MAO-B [3], allows researchers to specifically interrogate MAO-A function in complex biological systems with minimal confounding off-target effects on MAO-B. This specificity is critical for elucidating the enzyme's role in conditions like depression and anxiety, and for validating new MAO-A-centric therapeutic hypotheses without the data ambiguity caused by non-selective inhibitors.

Scenario 2: Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Drug Design

Medicinal chemistry teams engaged in rational drug design can utilize this compound as a central building block for SAR campaigns exploring the impact of halogen bonding on target engagement. The para-bromophenyl group offers a quantifiably different interaction profile compared to hydrogen (phenyl) or smaller halogens (fluoro, chloro) [3]. By synthesizing and profiling a matched-pair series (e.g., 4-Br vs. 4-Cl vs. 4-F vs. 4-H), researchers can generate high-resolution data on how halogen bonding influences binding affinity, residence time, and target selectivity, providing invaluable insights for lead optimization across multiple therapeutic programs.

Scenario 3: Synthesis and Optimization of Novel Kinase Inhibitors for Oncology Research

Cancer research laboratories and early-stage biotech companies focused on developing novel kinase inhibitors can procure this compound as a key synthetic intermediate. The 4-(4-bromophenyl)oxazol-2-amine motif has proven to be a critical pharmacophore in potent class III RTK inhibitors like AIU2001 [3]. This compound serves as a direct starting material for generating focused libraries of analogs to explore the SAR around the 4-phenyl position, with the aim of identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties against clinically relevant kinase targets in non-small cell lung cancer and other malignancies.

Scenario 4: Core Scaffold for Bioisosteric Replacement Studies

Academic and industrial research groups interested in scaffold-hopping and bioisosterism can use this compound as a starting point for comparative studies. The 2-aminooxazole core is a known bioisostere of the 2-aminothiazole nucleus, a widely employed scaffold in drug discovery [3]. By comparing the activity and physicochemical properties of matched series containing this compound against analogous 2-aminothiazole derivatives, researchers can generate critical data to inform lead selection and diversification strategies. This evidence-based approach can lead to the identification of novel chemotypes with improved solubility, metabolic stability, or off-target toxicity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.